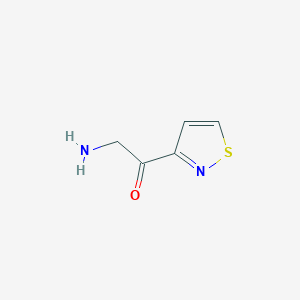

2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one

Description

Significance of Heterocyclic Ketones in Contemporary Organic Chemistry

Heterocyclic ketones represent a cornerstone of modern organic chemistry, serving as pivotal structural motifs in a vast array of biologically active molecules and functional materials. These compounds, characterized by a ketone functional group attached to a heterocyclic ring, exhibit a unique interplay of electronic and steric properties that render them invaluable in chemical synthesis. The presence of heteroatoms such as nitrogen, sulfur, and oxygen within the ring system introduces diverse reactivity patterns, allowing for a broad spectrum of chemical transformations. This versatility has established heterocyclic ketones as essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemical products. Their continued investigation is a testament to their fundamental importance and the ongoing quest for novel molecular entities with tailored properties.

Overview of Thiazole (B1198619) Core Structures in Advanced Chemical Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in the realm of advanced chemical synthesis. wikipedia.orgrsc.org Thiazole derivatives are integral components of numerous natural products and synthetic compounds with a wide range of applications. wikipedia.org The unique electronic distribution within the thiazole ring, coupled with the potential for substitution at various positions, provides chemists with a versatile platform for the construction of complex molecular architectures. rsc.org The development of novel synthetic methodologies to access functionalized thiazoles remains an active area of research, driven by the demand for new therapeutic agents and materials. organic-chemistry.org

Structural Elucidation and Isomeric Considerations of 2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one

The definitive structure of this compound is established through a combination of spectroscopic techniques. While specific spectral data for this exact compound is not widely published, the general approaches for its characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Table 1: Expected Spectroscopic Data for Structural Elucidation

| Spectroscopic Method | Expected Observations |

| ¹H NMR | Signals corresponding to the amino group protons, the methylene (B1212753) protons, and the protons on the 1,2-thiazole ring. The chemical shifts and coupling patterns would be indicative of their relative positions. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the carbons of the 1,2-thiazole ring, providing a carbon framework of the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. Fragmentation patterns would offer further structural insights. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ketone, and vibrations associated with the thiazole ring. |

An important aspect of the chemistry of this compound is the existence of isomers. The position of the substituents on the thiazole ring can vary, leading to different constitutional isomers. For instance, the ethanone (B97240) moiety could be attached at other positions of the 1,2-thiazole ring, or the heteroatoms within the five-membered ring could be arranged differently, as in the case of 1,3-thiazole. Each isomer would be expected to exhibit distinct physical and chemical properties.

Rationale for Dedicated Academic Research on this compound

The focused academic investigation of this compound is propelled by the well-established biological significance of the broader class of 2-aminothiazole (B372263) derivatives. nih.gov Molecules containing the 2-aminothiazole scaffold are known to exhibit a wide range of pharmacological activities. researchgate.net The specific arrangement of the amino and ethanone groups on the 1,2-thiazole ring in this particular molecule presents a unique chemical space that warrants exploration for potential novel applications.

Dedicated research into this compound would aim to:

Develop efficient and stereoselective synthetic routes.

Thoroughly characterize its physicochemical properties.

Investigate its reactivity and potential as a synthon for more complex molecules.

Explore its potential applications in medicinal chemistry and materials science.

The systematic study of such specific isomers is crucial for building a comprehensive understanding of structure-activity relationships within the vast family of thiazole derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

2-amino-1-(1,2-thiazol-3-yl)ethanone |

InChI |

InChI=1S/C5H6N2OS/c6-3-5(8)4-1-2-9-7-4/h1-2H,3,6H2 |

InChI Key |

ZJIOCGOUGQQZPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSN=C1C(=O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 1 1,2 Thiazol 3 Yl Ethan 1 One

Strategic Disconnections and Retrosynthetic Analysis

A thorough retrosynthetic analysis is crucial for devising efficient pathways to the target molecule. The primary disconnections involve the formation of the 1,2-thiazole ring and the installation of the 2-amino-1-ethanone side chain at the C3 position.

Approaches to the 1,2-Thiazole Heterocycle Formation

The 1,2-thiazole ring is a less common isomer compared to the 1,3-thiazole and its synthesis requires specific strategies. medwinpublishers.com Retrosynthetic analysis reveals several plausible bond disconnections to form the isothiazole core. Two primary approaches are considered:

[4+1] Annulation Strategy: This approach involves disconnecting the S-N bond and a C-C bond, effectively breaking the ring into a four-atom fragment and a one-atom fragment. A common variant is the cyclization of a precursor containing a C-C-C-S backbone, which then reacts with an ammonia (B1221849) equivalent (the 'N' fragment) to form the S-N bond. organic-chemistry.org For the target molecule, this would involve a precursor such as a β-ketodithioester or β-ketothioamide, which already contains the acetyl group or a masked version of it. organic-chemistry.org

[3+2] Cycloaddition Strategy: This strategy involves disconnecting the ring to form a three-atom and a two-atom fragment. For instance, a 1,3-dipolar cycloaddition between a nitrile sulfide (a source of C-N-S) and an alkyne (a C-C source) can yield the isothiazole ring. medwinpublishers.com Alternatively, reaction of a three-carbon synthon like a β-thiocyanatovinyl aldehyde with an ammonium salt can construct the ring. medwinpublishers.com

A key disconnection for installing the C3 side chain is at the C3-acyl bond. This leads to a 3-functionalized 1,2-thiazole (e.g., 3-lithio-1,2-thiazole or 3-halo-1,2-thiazole) and a suitable acylating agent. thieme-connect.de

Introduction of the 2-Amino-1-ethanone Side Chain

Once the 1,2-thiazole core is established, or during its formation, the 2-amino-1-ethanone side chain must be introduced. Two main retrosynthetic strategies are viable:

Strategy A: Acylation of the Pre-formed Ring. This involves the disconnection of the bond between the thiazole (B1198619) C3 and the carbonyl carbon. This approach starts with a 1,2-thiazole ring that is subsequently acylated. The acylating agent would be a two-carbon synthon carrying a protected amino group, such as N-protected glycine or its activated derivatives (e.g., acid chloride, Weinreb amide). This method offers flexibility but requires a regioselective C3-acylation step, which can be achieved through metalation of the C3 position. thieme-connect.de

Strategy B: Functionalization of an Acetyl Precursor. This pathway involves disconnecting the C-N bond of the side chain. The synthesis begins with a 3-acetyl-1,2-thiazole intermediate. The amino group is then introduced at the α-carbon. A common method to achieve this is through α-bromination of the acetyl group, followed by nucleophilic substitution with an amine source. Various aminating agents can be used, including ammonia, phthalimide (Gabriel synthesis), or hexamethylenetetramine (Delepine reaction).

Classical and Contemporary Synthetic Routes

Building on the retrosynthetic analysis, several synthetic routes can be proposed, ranging from classical cyclocondensation reactions to modern cross-coupling and multi-component strategies.

Adaptations of Cyclocondensation Reactions

While the Hantzsch synthesis is the hallmark of 1,3-thiazole formation, analogous cyclocondensation strategies are employed for 1,2-thiazoles. bepls.com These methods typically construct the ring from an open-chain precursor containing the requisite atoms. A particularly effective modern approach is the one-pot synthesis from β-ketodithioesters or β-ketothioamides with an ammonium salt, such as NH₄OAc. organic-chemistry.org This [4+1] annulation proceeds through a cascade of imine formation, cyclization, and aerial oxidation to forge the C-N and S-N bonds. organic-chemistry.org

To apply this to the target molecule, one could start with a diketo dithioester precursor which, upon reaction with an ammonia source, would yield a 3-acetyl-1,2-thiazole. This intermediate could then be converted to the final product as described in Strategy B.

| Precursor Type | Reagents | Key Transformation | Potential Intermediate |

|---|---|---|---|

| β-Ketothioamide | NH₄OAc, Air (O₂) | [4+1] Annulation via imine formation, cyclization, and oxidation | 3-Acetyl-1,2-thiazole |

| Enamine-thione | Oxidizing Agent (e.g., I₂) | Oxidative Cyclization | Substituted 1,2-thiazole |

| β-Thiocyanatovinyl aldehyde | Ammonium thiocyanate | Condensation/Cyclization | Functionalized 1,2-thiazole |

Cross-Coupling Methodologies for Thiazole Functionalization

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. These methods are highly applicable for the functionalization of a pre-formed 1,2-thiazole ring. Direct C-H arylation of thiazoles, typically catalyzed by palladium, has been developed, though regioselectivity can be a challenge, with C5 and C2 being the most common sites of reaction. nih.govorganic-chemistry.org

A more controlled approach would involve the synthesis of a 3-halo-1,2-thiazole, which can then undergo a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, or Heck) to introduce the side chain. To synthesize the target molecule, a 3-bromo-1,2-thiazole could be coupled with a suitable organometallic reagent derived from a protected 2-amino-1-ethanone synthon. While less common than C-H activation, C-H acylation of heterocycles is an emerging field and could provide a more direct route.

| Thiazole Substrate | Coupling Partner | Catalyst System (Example) | Reaction Type |

|---|---|---|---|

| 3-Bromo-1,2-thiazole | Protected aminoacetyl-boronic ester | Pd(PPh₃)₄, Base | Suzuki Coupling |

| 3-Bromo-1,2-thiazole | Protected aminoacetyl-stannane | Pd(PPh₃)₄ | Stille Coupling |

| 1,2-Thiazole | N-Boc-glycine anhydride | Pd(OAc)₂, Directing Group | Directed C-H Acylation |

Multi-Component Reactions for Efficient Assembly

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov MCRs offer significant advantages in terms of step economy and reduced waste. Several MCRs have been developed for the synthesis of 1,3-thiazoles. bepls.comresearchgate.net

Recently, a three-component strategy for the synthesis of both thiazoles and isothiazoles has been developed using enaminoesters, sulfur, and a bromodifluoro-reagent. acs.orgresearchgate.net Adapting this logic, a hypothetical MCR for 2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one could be designed. Such a reaction might involve the condensation of a β-keto compound, an amine source, elemental sulfur, and another component that facilitates the specific 1,2-thiazole ring closure and side-chain formation in a single, convergent operation.

| Component 1 | Component 2 | Component 3 | Proposed Outcome |

|---|---|---|---|

| Enaminoester | Elemental Sulfur (S₈) | Bromodifluoroacetamide | Formation of a functionalized isothiazole core in one pot |

| Aldehyde | Isothiocyanate | Alkyl Bromide | Formation of a substituted thiazole ring system |

Stereoselective Synthesis of Chiral Analogues

The chiral carbon atom adjacent to the carbonyl group in this compound necessitates stereoselective synthetic methods to produce enantiomerically pure forms. Two primary strategies for achieving this are asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity, often using only a small amount of a chiral catalyst. For the synthesis of chiral β-amino ketones, organocatalytic aldol and Mannich reactions are particularly relevant methodologies for forming the crucial C-C bond adjacent to the carbonyl group. nih.govnih.gov

Organocatalytic Mannich Reaction: This reaction involves the addition of a ketone-derived enol or enamine to an imine. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, can activate both the nucleophile and the electrophile through hydrogen bonding, guiding the reactants into a stereochemically favored transition state. nih.gov In a potential synthesis, a pre-formed isothiazole-containing ketone could react with a suitable imine precursor in the presence of a chiral catalyst to furnish the desired β-amino ketone with high enantiomeric excess. nih.gov

Organocatalytic Aldol Reaction: An alternative approach involves an asymmetric aldol reaction to first establish a chiral β-hydroxy ketone, which can later be converted to the corresponding β-amino ketone. Proline and its derivatives are classic examples of organocatalysts that facilitate the reaction between a ketone and an aldehyde via an enamine intermediate. youtube.com This method allows for the creation of up to two new stereogenic centers with controlled stereochemistry. youtube.com The resulting hydroxyl group serves as a handle for subsequent conversion to an amino group via methods such as the Mitsunobu reaction or a reductive amination sequence.

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis is a robust and reliable method for controlling stereochemistry. This strategy involves temporarily attaching a chiral molecule to a substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

Oxazolidinone Auxiliaries: Evans oxazolidinones are widely used auxiliaries that can be acylated to form an N-acyl imide. Deprotonation of this imide generates a rigid chiral enolate, where one face is shielded by the auxiliary's substituent. Subsequent reaction with an electrophile, such as an alkyl halide, occurs from the unhindered face, leading to the formation of a new stereocenter with high diastereoselectivity. For the target molecule, a strategy could involve attaching an acetic acid moiety to an Evans auxiliary, followed by diastereoselective enolate formation and reaction with a suitable electrophilic isothiazole species.

Sulfinamide Auxiliaries: Chiral tert-butanesulfinamide can be condensed with ketones to form N-sulfinyl ketimines. The sulfinyl group directs the nucleophilic addition to the imine C=N bond. For instance, the addition of titanium enolates to these sulfinyl imines proceeds with high diastereoselectivity to produce β-amino esters, which are direct precursors to β-amino ketones. acs.org This approach is highly versatile and effective for constructing a wide array of substituted β-amino acid derivatives. acs.org

Optimization of Reaction Conditions and Process Efficiency

Efficient synthesis, particularly on a larger scale, requires careful optimization of reaction parameters to maximize yield, minimize reaction time, and ensure process safety and sustainability. The Hantzsch synthesis, a cornerstone for building the 2-aminothiazole (B372263) core, is a key reaction to optimize. mdpi.comrsc.org

Solvent Effects and Reaction Kinetics

The choice of solvent can dramatically influence reaction rates and yields by affecting reactant solubility, transition state stabilization, and catalyst activity. Studies on the Hantzsch synthesis of 2-aminothiazoles have shown that polar protic solvents like ethanol often provide good results. rsc.org However, greener alternatives and solvent-free conditions are increasingly explored. researchgate.net A systematic screening of solvents is crucial for optimizing the synthesis of the thiazole or isothiazole core.

Below is a data table compiled from a study on the one-pot synthesis of a Hantzsch thiazole derivative, illustrating the significant impact of the solvent on reaction yield.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | EtOH | Reflux | 3.5 | 85 |

| 2 | CH3CN | Reflux | 4 | 75 |

| 3 | H2O | Reflux | 5 | 60 |

| 4 | THF | Reflux | 5 | 55 |

| 5 | DCM | Reflux | 6 | 45 |

| 6 | Toluene | Reflux | 6 | 40 |

| 7 | Solvent-free | 100 | 2 | 80 |

This table is representative and based on data for the synthesis of Hantzsch thiazole derivatives. mdpi.com

Catalyst Development and Screening (e.g., metal-free catalysis)

Catalysis is key to improving the efficiency and environmental footprint of chemical syntheses. Modern approaches focus on developing highly active, reusable, and non-toxic catalysts. For 2-aminothiazole synthesis, a variety of catalysts have been developed, moving from traditional methods to advanced heterogeneous and metal-free systems. researchgate.net

Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages, including simplified product purification (catalyst removed by filtration) and potential for recycling. rsc.org Examples include silica-supported tungstosilicic acid and magnetic nanocatalysts, which have demonstrated high efficiency in promoting one-pot syntheses of 2-aminothiazoles. mdpi.comrsc.org

Metal-Free and Organocatalysis: The use of metal-free catalytic systems aligns with the principles of green chemistry. Simple organic molecules like asparagine have been shown to effectively catalyze the synthesis of 2-aminothiazoles. rsc.org Furthermore, some modern protocols have been optimized to proceed efficiently without any catalyst at all, relying on thermal conditions or the inherent reactivity of the substrates. nih.govorganic-chemistry.org

The following table summarizes the optimization of reaction conditions for a model 2-aminothiazole synthesis, highlighting the effects of catalyst choice and loading.

| Entry | Catalyst | Catalyst Amount (g) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | - | EtOH | 80 | Trace |

| 2 | Ca/4-MePy-IL@ZY-Fe3O4 | 0.005 | EtOH | 80 | 75 |

| 3 | Ca/4-MePy-IL@ZY-Fe3O4 | 0.010 | EtOH | 80 | 96 |

| 4 | Ca/4-MePy-IL@ZY-Fe3O4 | 0.015 | EtOH | 80 | 96 |

| 5 | Zeolite-Y | 0.010 | EtOH | 80 | 35 |

| 6 | 4-MePy-Cl | 0.010 | EtOH | 80 | 25 |

This table is representative, based on data for a nanocatalyst-driven synthesis of 2-aminothiazoles. rsc.org

Scale-Up Considerations for Laboratory to Industrial Synthesis

Transitioning a synthetic route from the laboratory bench to an industrial scale introduces significant challenges that must be addressed to ensure safety, cost-effectiveness, and reproducibility.

Thermal Management: The Hantzsch thiazole synthesis is an exothermic condensation reaction. On a large scale, the heat generated can be difficult to dissipate, potentially leading to runaway reactions and the formation of impurities. Industrial reactors require efficient cooling systems, and a semi-batch process, where one reagent is added slowly to the other, is often employed to control the rate of heat evolution.

Purification Strategy: Laboratory-scale purifications often rely on column chromatography, which is impractical and expensive for large-scale production. An ideal industrial process is designed so that the final product crystallizes or precipitates directly from the reaction mixture, allowing for isolation by simple filtration. rsc.org This minimizes the use of additional solvents and simplifies the work-up procedure.

Continuous Flow Synthesis: Modern manufacturing is increasingly adopting continuous flow chemistry to address scale-up challenges. In a flow reactor, small volumes of reactants are continuously mixed and reacted in a heated tube or channel. This technology offers superior control over temperature, pressure, and reaction time, significantly improves safety by minimizing the volume of reactive intermediates at any given moment, and allows for straightforward scaling by simply running the reactor for a longer duration. The synthesis of thiazoles has been successfully demonstrated in continuous flow systems, highlighting a promising avenue for industrial production. nih.gov

Atom Economy and Waste Reduction: On an industrial scale, minimizing waste is a critical economic and environmental consideration. One-pot, multi-component reactions are highly desirable as they reduce the number of unit operations and purification steps, thereby saving time, energy, and materials. mdpi.com The selection of recyclable heterogeneous or organocatalysts over stoichiometric reagents further enhances the sustainability of the process. rsc.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Amino 1 1,2 Thiazol 3 Yl Ethan 1 One

Transformations Involving the Amino Group

General principles of organic chemistry suggest that the primary amino group in 2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one would serve as a key site for nucleophilic reactions. However, specific experimental data on the following transformations for this exact compound are not available in the reviewed literature.

Acylation and Sulfonamidation Reactions

Acylation of primary amines with reagents like acyl chlorides or anhydrides is a fundamental transformation yielding amides. Similarly, sulfonamidation with sulfonyl chlorides yields sulfonamides. While this reactivity is expected for the target compound, no studies detailing specific conditions, yields, or the influence of the 1,2-thiazol-3-yl moiety have been found.

Alkylation Reactions

The nucleophilic amino group is expected to undergo alkylation with alkyl halides. Mono-, di-, and even tri-alkylation (forming a quaternary ammonium salt) could be possible depending on the reaction conditions and stoichiometry. Research on related 2-aminothiazole (B372263) structures shows various N-alkylation reactions are common, but specific protocols for the 1,2-thiazol-3-yl isomer are not documented.

Condensation Reactions with Carbonyl Compounds

Primary amines readily condense with aldehydes and ketones, typically under acidic catalysis, to form imines (Schiff bases). This reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. While this is a foundational reaction, literature detailing the condensation of this compound with specific carbonyl compounds is absent.

Reactivity of the Ketone Carbonyl Moiety

The ketone group presents an electrophilic carbon center, which is a target for nucleophilic attack. The general reactivity patterns are well-established, but specific applications to this compound are not described in the available literature.

Carbonyl Reductions and Derivatizations

Reduction of the ketone to a secondary alcohol is an expected transformation, achievable with various reducing agents such as sodium borohydride or lithium aluminum hydride. Other derivatizations involving nucleophilic addition to the carbonyl are also theoretically possible. However, no specific experimental results for these reactions on the target molecule have been published.

Formation of Imines, Oximes, and Hydrazones

The reaction of a ketone with a primary amine forms an imine. The mechanism involves nucleophilic addition to form a carbinolamine intermediate, which then dehydrates. libretexts.orgmasterorganicchemistry.com Similarly, reaction with hydroxylamine (NH₂OH) yields an oxime, and reaction with hydrazine (NH₂NH₂) or its derivatives produces a hydrazone. nih.govwikipedia.org These reactions are standard methods for derivatizing ketones. libretexts.org The formation of oximes and hydrazones follows the same general mechanism as imine formation. masterorganicchemistry.com Although these reactions are fundamental, their application to this compound, including reaction kinetics, yields, and product characterization, has not been specifically reported.

α-Functionalization of the Ketone (e.g., α-halogenation, α-alkylation)

The ketone moiety in this compound possesses α-protons that are susceptible to deprotonation, rendering the α-carbon nucleophilic and available for functionalization. However, the presence of the adjacent amino group complicates this reactivity. In its unprotected form, the amino group's basicity can interfere with base-catalyzed enolization. Therefore, such reactions are typically preceded by the protection of the amino group, for instance, by converting it to an amide or a carbamate.

α-Halogenation: Following protection of the amino group, the α-carbon of the ethanone (B97240) side chain can be halogenated under standard conditions. Acid- or base-catalyzed enolization, followed by reaction with an electrophilic halogen source, would yield the corresponding α-halo derivative. The choice of halogenating agent and reaction conditions can be tailored to achieve mono- or di-halogenation. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator or acid catalyst is a common method for α-bromination of ketones.

α-Alkylation: The α-alkylation of the ketone provides a direct method for carbon-carbon bond formation. This transformation typically involves the generation of an enolate under basic conditions, which then acts as a nucleophile, attacking an alkyl halide. The success of this reaction is highly dependent on the choice of base, solvent, and the nature of the alkylating agent. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation, minimizing self-condensation side reactions. Radical-mediated alkylation approaches, which can introduce sterically hindered groups like tertiary alkyl fragments, may also be applicable. nih.gov

The table below outlines plausible reaction conditions for the α-functionalization of an N-protected derivative of this compound.

| Reaction | Reagents and Conditions | Expected Product |

| α-Bromination | 1. N-protection (e.g., Boc2O) 2. NBS, CCl4, AIBN (catalyst), reflux | 2-Bromo-1-(1,2-thiazol-3-yl)ethan-1-one (N-protected) |

| α-Chlorination | 1. N-protection (e.g., Ac2O) 2. SO2Cl2, CH2Cl2, 0 °C to rt | 2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one (N-protected) |

| α-Methylation | 1. N-protection (e.g., CbzCl) 2. LDA, THF, -78 °C 3. CH3I | 1-(1,2-thiazol-3-yl)propan-1-one (N-protected) |

| α-Benzylation | 1. N-protection (e.g., Fmoc-Cl) 2. NaH, DMF, 0 °C 3. Benzyl bromide | 1-(1,2-thiazol-3-yl)-3-phenylpropan-1-one (N-protected) |

Note: The conditions presented are hypothetical and based on standard organic synthesis methodologies for α-functionalization of ketones.

Electrophilic and Nucleophilic Behavior of the 1,2-Thiazole Ring

The 1,2-thiazole ring is an aromatic heterocycle, and its reactivity is dictated by the electronegativity of the nitrogen and sulfur atoms and the nature of its substituents. medwinpublishers.com The aminoethanone group at the C3 position is strongly electron-withdrawing due to the carbonyl moiety. This deactivates the isothiazole ring towards electrophilic attack and, conversely, makes it more susceptible to nucleophilic attack.

Regioselectivity in Substitution Reactions

Electrophilic Substitution: The electron-withdrawing nature of the 3-acyl group significantly reduces the electron density of the isothiazole ring, making electrophilic aromatic substitution challenging. Any potential electrophilic attack would be directed to the position least deactivated by the substituent. Theoretical calculations and studies on analogous deactivated aromatic systems suggest that the C4 position would be the most likely site for substitution, as the deactivating effect is strongest at the C5 position (para-like) and moderately strong at the C3 position where the substituent is located.

Nucleophilic Substitution: The isothiazole ring itself is relatively electron-rich and generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or the presence of a good leaving group. The 3-aminoethanone substituent makes the ring more electron-deficient, but direct nucleophilic aromatic substitution (SNAr) on the unsubstituted ring is still unlikely without a leaving group at C4 or C5. However, the ring can be activated towards nucleophilic attack under specific conditions, such as enzymatic bioactivation. For example, studies on other isothiazole-containing compounds have shown that cytochrome P450-mediated oxidation of the ring's sulfur atom can lead to subsequent nucleophilic attack by glutathione at the C4 position. nih.gov

The table below summarizes the predicted regioselectivity for substitution reactions on the 1,2-thiazole ring of the target compound.

| Reaction Type | Directing Effect of 3-Aminoethanone Group | Predicted Site of Attack | Rationale |

| Electrophilic Aromatic Substitution | Strong deactivator | C4 | The C4 position is meta-like relative to the C3 substituent, making it the least deactivated position for electrophilic attack. |

| Nucleophilic Aromatic Substitution | Ring activator (deactivates for EAS) | C4 or C5 (if leaving group present) | Requires a leaving group. Regioselectivity would depend on the relative stability of the Meisenheimer-like intermediate. |

| Radical Substitution | Dependant on radical nature | C4 or C5 | The position of attack would be influenced by the stability of the resulting radical intermediate. |

Stability and Reactivity under Oxidative and Reductive Conditions

The stability of this compound is influenced by the susceptibility of both the isothiazole ring and the side chain to oxidative and reductive conditions.

Oxidative Conditions: The sulfur atom in the isothiazole ring is susceptible to oxidation. Treatment with strong oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) can lead to the formation of a non-aromatic isothiazole-1,1-dioxide (a sultam). researchgate.net This transformation significantly alters the electronic properties and chemical reactivity of the heterocyclic system. The amino group on the side chain could also be susceptible to oxidation, potentially leading to undesired side reactions if not protected.

Reductive Conditions: The reactivity under reductive conditions depends on the reagents used.

Catalytic Hydrogenation: Strong conditions (e.g., H2 with Raney Nickel) could potentially lead to the cleavage and desulfurization of the isothiazole ring. pharmaguideline.com Milder hydrogenation conditions (e.g., H2 with Pd/C) would likely reduce the ketone to a secondary alcohol without affecting the aromatic ring.

Hydride Reagents: Reagents like sodium borohydride (NaBH4) are expected to selectively reduce the ketone to an alcohol, leaving the isothiazole ring intact. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would also reduce the ketone and could potentially interact with the heterocyclic ring.

Investigating Rearrangement Pathways

Heterocyclic systems, including isothiazoles, can undergo various molecular rearrangements, often induced by heat, light (photolysis), or chemical reagents. For 3-acyl-1,2-thiazoles, several rearrangement pathways could be hypothetically investigated.

Photochemical Rearrangement: Irradiation of isothiazoles can lead to isomerization. For instance, studies have shown that 5-phenylisothiazole can rearrange to form 3-phenylisothiazole and 4-phenylthiazole upon photolysis. researchgate.net A similar photo-induced rearrangement could be possible for the title compound, potentially leading to isomers with the aminoethanone group at the C4 or C5 position, or even ring transformation to a corresponding thiazole (B1198619) derivative.

Ring Transformation Reactions: Isothiazolium salts, formed by N-alkylation of the isothiazole ring, have been shown to undergo ring transformation reactions. For example, treatment of N-cyanomethylisothiazolium salts with a base like triethylamine can result in the elimination of sulfur and recyclization to form substituted pyrroles. researchgate.net While this would require initial modification of the title compound, it highlights a potential pathway for skeletal reorganization.

Wittig-type Rearrangements: In the synthesis of related benzoisothiazole systems, Wittig-type rearrangements have been observed. rsc.org While not directly applicable to the parent isothiazole, this suggests that under certain oxidative conditions, rearrangements involving the sulfur atom could be a possibility.

Further computational and experimental studies are necessary to confirm the viability and delineate the mechanisms of these potential rearrangement pathways for this compound.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one, both one-dimensional and advanced two-dimensional NMR experiments offer profound insights into its chemical identity, purity, and spatial conformation.

Quantitative NMR for Purity and Yield Determination

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds with high accuracy and precision, traceable to the International System of Units (SI). bwise.kr Unlike chromatographic methods, qNMR is a universal detection technique where the signal intensity is directly proportional to the number of atomic nuclei, allowing for the determination of compound purity without the need for an identical reference standard of the analyte. nih.govemerypharma.com

The purity of a synthesized batch of this compound can be determined using the internal standard method. jeol.com A known mass of the analyte is mixed with a known mass of a certified internal standard (e.g., maleic acid or dimethyl sulfone) of high purity. acs.org The ¹H NMR spectrum is then acquired under specific quantitative conditions, ensuring long relaxation delays (typically 5 times the longest T1 relaxation time) and a calibrated 90° pulse angle.

The purity of the analyte (P_analyte) is calculated using the following equation:

Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

I : Integral area of the signal for the analyte or standard

N : Number of protons giving rise to the signal

MW : Molecular weight

m : mass

P_std : Purity of the internal standard

For this compound, distinct, non-overlapping signals corresponding to the thiazole (B1198619) ring protons or the methylene (B1212753) (-CH2-) protons would be selected for integration against a suitable signal from the internal standard.

| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |

|---|---|---|

| Mass (m) | 15.20 mg | 10.50 mg |

| Molecular Weight (MW) | 156.19 g/mol | 116.07 g/mol |

| Selected ¹H Signal (Integral, I) | Signal at ~4.5 ppm (Integral = 50.0) | Signal at ~6.3 ppm (Integral = 100.0) |

| Number of Protons (N) | 2 (-CH₂-) | 2 (=CH-) |

| Purity (P) | To be determined | 99.95% |

Note: The data in the table is hypothetical and for illustrative purposes to demonstrate the qNMR calculation method.

Advanced 2D NMR Experiments (e.g., NOESY for conformational analysis)

While 1D NMR spectra confirm the chemical structure, two-dimensional (2D) NMR experiments are necessary to probe the spatial relationships between atoms. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for conformational analysis, as it detects correlations between protons that are close in space (< 5 Å), regardless of their bond connectivity. nih.gov

For a flexible molecule like this compound, a NOESY experiment can help determine the preferred conformation of the aminoethyl side chain relative to the thiazole ring. nih.gov For instance, a spatial correlation between the protons of the methylene group (-CH₂) and the proton at the 5-position of the thiazole ring would indicate a specific rotational preference around the C-C bond connecting the side chain to the ring. The stability of certain conformations can be influenced by intramolecular hydrogen bonds, such as between the amino group and the thiazole nitrogen atom. nih.gov

| Proton Group 1 | Proton Group 2 | Expected NOESY Correlation | Structural Implication |

|---|---|---|---|

| Methylene (-CH₂) | Thiazole H-5 | Possible | Indicates proximity and preferred orientation of the side chain. |

| Amino (-NH₂) | Thiazole H-4 | Possible | Provides information on the conformation around the C-N bond. |

| Thiazole H-4 | Thiazole H-5 | Expected | Confirms through-space proximity of adjacent ring protons. |

Note: The data in the table is based on expected correlations for the given structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. These methods are highly effective for identifying functional groups and can be adapted for real-time reaction monitoring.

Characterization of Functional Groups and Bond Stretches

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its key functional groups. The presence of a strong absorption band in the IR spectrum around 1680-1700 cm⁻¹ would confirm the carbonyl (C=O) group of the ketone. The N-H stretching vibrations of the primary amine (-NH₂) would appear as one or two bands in the 3300-3500 cm⁻¹ region. ekb.eg

The thiazole ring itself has a series of characteristic vibrations. cas.cz Stretching modes for C=N and C=C bonds within the ring are expected in the 1500-1650 cm⁻¹ region. Vibrations involving the C-S bond typically appear at lower wavenumbers, often between 600 and 800 cm⁻¹. researchgate.netresearchgate.net Raman spectroscopy is particularly sensitive to symmetric and non-polar bonds, and would be expected to show strong signals for the C=C and C-S bonds of the thiazole ring. researchgate.net

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -NH₂ (Amine) | N-H Stretch | 3300 - 3500 | Weak |

| C=O (Ketone) | C=O Stretch | 1680 - 1700 | 1680 - 1700 |

| Thiazole Ring | C=N / C=C Stretch | 1500 - 1650 | Strong |

| -CH₂- (Methylene) | C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Thiazole Ring | C-S Stretch | 600 - 800 | Strong |

Note: The frequency ranges are typical values based on related 2-aminothiazole (B372263) structures. cas.czresearchgate.netnih.gov

In-situ Monitoring of Reaction Progress

In-situ (or real-time) monitoring of chemical reactions using techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides significant advantages for process understanding, optimization, and control. rsc.orgmt.com By inserting a probe directly into the reaction vessel, spectra can be collected continuously, allowing for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. mt.comazom.com

In a potential synthesis of this compound, in-situ IR spectroscopy could be used to monitor the reaction progress. For example, if the synthesis involves the acylation of a 3-substituted 1,2-thiazole precursor, one could monitor the disappearance of a characteristic vibrational band of the starting material and the simultaneous appearance and growth of the ketone's C=O stretching band around 1690 cm⁻¹. This real-time data allows for the precise determination of reaction endpoints, identification of reaction kinetics, and detection of any transient intermediates. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. rsc.org Using a soft ionization technique like Electrospray Ionization (ESI), this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, plausible fragmentation pathways would include:

α-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, which is a common fragmentation pathway for ketones. libretexts.org

Loss of small neutral molecules: Elimination of molecules such as ammonia (B1221849) (NH₃), water (H₂O), or carbon monoxide (CO). whitman.edu

Ring fragmentation: Cleavage of the thiazole ring itself, a characteristic fragmentation mode for thiazole derivatives. sapub.orgresearchgate.net

| m/z Value (Hypothetical) | Proposed Ion Identity | Plausible Fragmentation Pathway |

|---|---|---|

| 157.04 | [M+H]⁺ | Protonated molecular ion |

| 140.01 | [M+H - NH₃]⁺ | Loss of ammonia from the amino group |

| 129.03 | [M+H - CO]⁺ | Loss of carbon monoxide from the ketone |

| 114.00 | [C₄H₄N₂S]⁺ | Cleavage of the bond between the carbonyl and the aminoethyl group |

| 86.01 | [C₃H₄NS]⁺ | Fragmentation of the thiazole ring |

Note: The m/z values are calculated based on the exact mass of the proposed fragments and are for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with a molecular formula of C₅H₆N₂OS, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental determination. While specific HRMS data for this compound is not documented in the searched literature, studies on other 2-aminothiazole derivatives frequently employ HRMS for structural confirmation. excli.denih.gov For instance, in the characterization of various N-(thiazol-2-yl)benzenesulfonamides, HRMS-TOF (Time-of-Flight) analysis is used to confirm the elemental composition by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the calculated value, often achieving mass accuracy within a few parts per million (ppm). excli.de A similar approach would be expected to confirm the elemental formula of this compound.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₆N₂OS |

| Monoisotopic Mass | 142.0201 g/mol |

| Average Mass | 142.181 g/mol |

This table contains theoretically calculated values.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragment ions are analyzed to provide structural information. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity. nih.govlibretexts.org

No specific MS/MS fragmentation data for this compound has been reported. However, the fragmentation of related α-amino ketones and thiazole structures suggests a predictable pattern. Common fragmentation pathways for protonated α-amino acids and their derivatives include the neutral loss of water (H₂O), ammonia (NH₃), and carbon monoxide (CO), often in succession. nih.govunito.ituni-muenster.de

For the title compound, fragmentation would likely be initiated by cleavage of the bonds adjacent to the carbonyl group and the amino group (α-cleavage). Potential fragmentation pathways could include:

Loss of NH₃: Cleavage of the C-N bond of the aminoethyl side chain.

Loss of CO: Cleavage of the bond between the carbonyl carbon and the thiazole ring.

Thiazole ring fragmentation: Cleavage of the bonds within the 1,2-thiazole ring, which can provide diagnostic ions for this specific heterocycle.

Analysis of these fragmentation patterns allows for the differentiation of isomers, as the substitution pattern on the thiazole ring would significantly influence the stability and formation of specific fragment ions. researchgate.net

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.

Precise Determination of Molecular Geometry and Bond Parameters

Should single crystals of this compound be grown, X-ray diffraction analysis would yield its precise molecular geometry. This includes the exact bond lengths and angles of the thiazole ring, the amino-ethanone side chain, and the relative orientation of these components.

For comparison, the crystal structure of a related isomer, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, has been reported. nih.goviucr.org In this molecule, all non-hydrogen atoms are nearly coplanar, with a maximum deviation of 0.026(4) Å. nih.gov One would expect a similar degree of planarity for the core structure of this compound, although the different substitution pattern on the thiazole ring would lead to distinct bond parameters.

Table 2: Representative Bond Lengths and Angles from a Related Thiazole Derivative

| Bond/Angle | Description | Typical Value (Å or °) |

|---|---|---|

| S–C | Thiazole ring bond | ~1.72 - 1.75 Å |

| C=N | Thiazole ring bond | ~1.31 - 1.37 Å |

| C–C (ring) | Thiazole ring bond | ~1.37 - 1.43 Å |

| C=O | Carbonyl bond | ~1.23 Å |

| C–NH₂ | Amino group bond | ~1.34 Å |

| C–S–C (angle) | Thiazole ring angle | ~89 - 91° |

Note: This data is illustrative, based on published values for related 2-aminothiazole structures, and does not represent experimental data for this compound.

Analysis of Intermolecular Interactions in the Crystalline State

X-ray crystallography also elucidates the packing of molecules in the crystal, revealing the network of intermolecular interactions that stabilize the solid-state structure. These interactions typically include hydrogen bonds, π–π stacking, and van der Waals forces.

For this compound, the primary amino group (–NH₂) and the carbonyl group (C=O) are expected to be key participants in hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the thiazole ring can act as acceptors.

In the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, molecules form dimers through N—H···N hydrogen bonds, and these dimers are further linked by N—H···O hydrogen bonds to form layers. nih.goviucr.org These layers are consolidated by C—H···π and C=O···π interactions. nih.gov A similar, though distinct, network of hydrogen bonds and other non-covalent interactions would be anticipated to define the crystal packing of the title compound. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. nih.govnih.gov

Conformational Landscape in Solid State

Studies on other heterocyclic compounds show that the solid-state conformation is often a low-energy state influenced by the optimization of intermolecular interactions within the crystal lattice. nih.govmdpi.com For instance, in the structure of 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one, the molecule is found to be roughly planar. nih.gov A similar planarity might be observed for this compound, as this would maximize potential π-system conjugation and facilitate efficient crystal packing. The precise dihedral angles between the plane of the thiazole ring and the atoms of the side chain would be definitively determined by a crystallographic study.

Computational Chemistry and Theoretical Modeling of 2 Amino 1 1,2 Thiazol 3 Yl Ethan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied tool in computational chemistry for studying the properties of molecules like 2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide deep insights into molecular geometry, reactivity, and spectroscopic properties.

Electronic Structure Analysis

Electronic structure analysis through DFT reveals fundamental properties of a molecule related to its stability, reactivity, and intermolecular interactions.

Charge Distribution: DFT calculations can determine the distribution of electron density across the this compound molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen and oxygen atoms would be expected to be regions of high electron density (negative potential), while the amino protons and hydrogens on the carbon backbone would be areas of lower electron density (positive potential). This information is crucial for predicting how the molecule will interact with other molecules and biological targets.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A smaller gap generally implies higher reactivity. For thiazole (B1198619) derivatives, the HOMO is often localized over the thiazole ring and amino group, while the LUMO may be centered on the keto group and adjacent atoms.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Energetic Profiles of Reactions and Transition States

DFT calculations are instrumental in mapping the potential energy surface of chemical reactions involving this compound. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

By modeling a reaction pathway, such as the synthesis of the molecule via a Hantzsch-type condensation or its subsequent metabolic degradation, researchers can determine the activation energy for each step. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the rate of the reaction. For example, in a cyclization reaction to form a thiazole ring, DFT can elucidate the structure of the high-energy intermediate and the energy barrier that must be overcome for the reaction to proceed.

Prediction of Spectroscopic Parameters

DFT provides a reliable method for predicting various spectroscopic properties, which can be used to confirm the structure and assign experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable for structural elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, can predict the chemical shifts for each nucleus in this compound. These predicted values are then typically correlated with experimental data, often showing a strong linear relationship. This correlation can be crucial for assigning specific signals in a complex spectrum to the correct atoms in the molecule.

IR Frequencies: DFT can also compute the vibrational frequencies of the molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. These calculations help in assigning specific vibrational modes to the observed experimental bands. For instance, the characteristic stretching frequencies for the C=O (carbonyl), N-H (amino), and C-N bonds of this compound can be calculated and compared with experimental FT-IR data to confirm the presence of these functional groups.

Table 2: Illustrative Comparison of Experimental vs. DFT-Predicted ¹³C NMR Shifts (Note: This table is a hypothetical illustration of how such data would be presented.)

| Atom | Experimental Shift (ppm) | Predicted Shift (ppm) |

|---|---|---|

| C=O | 190.2 | 189.5 |

| Thiazole C3 | 165.8 | 166.1 |

| Thiazole C4 | 115.4 | 115.0 |

Ab Initio and Semi-Empirical Methods

While DFT is highly popular, other computational methods are also available for studying molecules like this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are based purely on first principles of quantum mechanics without using empirical parameters. They can offer very high accuracy but are computationally more expensive than DFT, making them more suitable for smaller molecules or for benchmarking results obtained from other methods.

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify some of the complex calculations. While less accurate, they are useful for quickly screening large numbers of molecules or for studying very large systems where more computationally intensive methods are not feasible.

Molecular Mechanics and Dynamics Simulations

For studying the physical movements and conformational flexibility of this compound, especially in a biological context or in solution, molecular mechanics and dynamics simulations are employed.

Conformational Space Exploration

The this compound molecule is not rigid; its rotatable single bonds allow it to adopt various three-dimensional shapes, or conformations.

Molecular Mechanics (MM): This method uses classical physics (force fields) to calculate the energy of a molecule as a function of its geometry. It is much faster than quantum mechanical methods and is ideal for exploring the conformational space to identify stable, low-energy conformers. For the target molecule, this would involve rotating the bonds between the thiazole ring and the carbonyl group, and between the carbonyl group and the amino-methyl group, to find the most energetically favorable spatial arrangements.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time. An MD simulation of this compound, often in a simulated solvent like water, can reveal its dynamic behavior, flexibility, and how it interacts with surrounding solvent molecules. These simulations can show which conformations are most prevalent over time and the energy barriers between them, providing a dynamic picture of the molecule's structure. Such studies are crucial for understanding how the molecule might fit into a receptor binding site.

Adsorption Behavior and Surface Interactions

The study of adsorption behavior and surface interactions of this compound is crucial for understanding its potential applications in areas such as materials science and catalysis. While direct experimental or computational studies on the adsorption of this specific molecule are not extensively documented, significant insights can be drawn from theoretical modeling and analysis of its potential intermolecular forces. Computational methods, particularly Hirshfeld surface analysis, are powerful tools for investigating these interactions in the crystalline state, which can be extrapolated to understand its behavior at interfaces.

Hirshfeld surface analysis allows for the visualization and quantification of intermolecular contacts in a crystal lattice. This is achieved by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the crystal lattice). By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the interactions driving the crystal packing can be obtained.

For a closely related compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, a detailed Hirshfeld surface analysis has been performed, revealing the primary forces at play. iucr.orgnih.goviucr.org Given the structural similarity, it is reasonable to infer that this compound would exhibit a comparable profile of surface interactions. The analysis of the analogue showed that the molecular packing is significantly influenced by hydrogen bonds and other weaker interactions.

The primary interactions observed are N-H⋯N and N-H⋯O hydrogen bonds, which lead to the formation of dimeric structures and layered arrangements in the crystal. iucr.orgnih.gov Furthermore, C—H⋯π and C=O⋯π interactions contribute to the consolidation of the crystal packing. iucr.orgnih.gov A quantitative breakdown of the intermolecular contacts from the Hirshfeld surface analysis of the analogue highlights the prevalence of hydrogen-bond related contacts and other significant interactions.

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for the analogous compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one.

| Interaction Type | Percentage Contribution (%) |

| H⋯H | 37.6 |

| O⋯H/H⋯O | 16.8 |

| S⋯H/H⋯S | 15.4 |

| N⋯H/H⋯N | 13.0 |

| C⋯H/H⋯C | 7.6 |

| S⋯C/C⋯S | 2.7 |

| C⋯O/O⋯C | 2.6 |

| C⋯C | 1.8 |

| N⋯C/C⋯N | 1.5 |

| Other | 1.0 |

These interactions suggest that this compound would likely adsorb onto polar surfaces through the formation of hydrogen bonds via its amino and carbonyl groups. The thiazole ring also allows for potential π-π stacking interactions with aromatic surfaces. The presence of sulfur and nitrogen atoms introduces further possibilities for specific interactions with different substrates.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Synthetic Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is instrumental in medicinal chemistry for the rational design and optimization of drug candidates. excli.de For this compound, while a specific QSAR model has not been reported, the principles of QSAR can be applied to guide its synthetic optimization for a desired biological target.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of analogues of this compound with experimentally determined biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a model that correlates the descriptors with the biological activity. excli.denih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For thiazole-containing compounds, certain classes of descriptors have been shown to be particularly important in QSAR studies. These often include:

Topological descriptors: Which describe the atomic connectivity in the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for describing electrostatic and covalent interactions.

Steric descriptors: Like molecular volume and surface area, which relate to how the molecule fits into a binding site.

A hypothetical QSAR model for the optimization of this compound might involve the descriptors listed in the table below, which have been shown to be relevant in QSAR studies of similar heterocyclic compounds.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | HOMO Energy | Relates to the ability to donate electrons in a chemical reaction. |

| LUMO Energy | Relates to the ability to accept electrons. | |

| Dipole Moment | Influences long-range electrostatic interactions with a target. | |

| Steric | Molar Volume | Affects the fit of the molecule within a receptor's binding pocket. |

| Ovality | Describes the deviation from a spherical shape. | |

| Topological | Wiener Index | Relates to the branching of the molecular structure. |

| Balaban Index | A distance-based topological index. | |

| Quantum Chemical | Partial Charge on N/S atoms | Indicates sites for strong electrostatic or hydrogen bonding interactions. |

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are predicted to have the most favorable activity, thereby saving time and resources in the drug discovery and development process. The insights gained from the model regarding which structural features are most important for activity can guide the rational design of more potent and selective molecules.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

As a synthetic intermediate, this compound offers multiple reaction pathways for the elaboration of more complex molecules. The primary amine can readily undergo reactions such as acylation, alkylation, and condensation, while the ketone functionality is a handle for various carbon-carbon bond-forming reactions.

The 2-aminothiazole (B372263) core is a well-established pharmacophore found in numerous biologically active compounds. Consequently, derivatives of 2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one are logical precursors for the synthesis of a diverse array of fused heterocyclic systems. For instance, the amino and carbonyl groups can participate in intramolecular cyclization reactions or act as anchor points for the annulation of additional rings, leading to novel polycyclic aromatic systems with potential applications in medicinal chemistry. The synthesis of various substituted thiazoles often begins with a 2-aminothiazole core, which can be derived from reactions involving α-haloketones and thiourea. This fundamental reactivity underscores the potential of this compound to serve as a starting material for more elaborate heterocyclic structures.

In the field of drug discovery, the generation of chemical libraries containing a multitude of structurally related compounds is crucial for identifying new therapeutic leads. The reactive sites on this compound make it an ideal scaffold for combinatorial chemistry. By systematically reacting the amino and carbonyl groups with a diverse set of building blocks, large libraries of thiazole-containing compounds can be rapidly synthesized. This approach allows for the efficient exploration of the chemical space around the thiazole (B1198619) core, facilitating the discovery of molecules with desired biological activities.

| Scaffold | Reactive Sites | Potential Modifications | Library Type |

| This compound | Primary Amine, Ketone | Acylation, Alkylation, Reductive Amination, Aldol Condensation | Focused Thiazole Library |

Exploration in Materials Science

The unique electronic and structural properties of the thiazole ring suggest that this compound could be a valuable component in the design of advanced materials.

The bifunctional nature of this compound allows for its potential incorporation into polymer chains. Through polycondensation or polyaddition reactions involving the amino group, this compound could be integrated into the backbone of various polymers, such as polyamides or polyimines. The inclusion of the thiazole unit would be expected to impart specific properties to the resulting polymer, including thermal stability, altered solubility, and potentially, unique photophysical or electronic characteristics.

Thiazole-containing compounds have been investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-rich nature of the thiazole ring can facilitate charge transport. While specific studies on this compound in this context are not widely reported, its structure suggests it could be a building block for larger conjugated systems with interesting electronic properties. Derivatization of the amino and carbonyl groups could be used to tune the electronic energy levels and solid-state packing of the resulting molecules.

| Potential Application | Key Structural Feature | Desired Property |

| Organic Electronics | Thiazole Ring | Charge Transport |

The presence of hydrogen bond donors (the amino group) and acceptors (the carbonyl group and the nitrogen and sulfur atoms of the thiazole ring) in this compound makes it an interesting candidate for the construction of supramolecular assemblies. Through non-covalent interactions, such as hydrogen bonding and π-π stacking, this molecule could self-assemble into well-defined, higher-order structures like gels, liquid crystals, or molecular networks. These materials could have applications in areas such as sensing, catalysis, and drug delivery.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Sustainable and Economical Synthesis Routes

The pursuit of sustainable and economically viable methods for synthesizing 2-aminothiazole (B372263) derivatives, including "2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one," is a critical area of research. Traditional methods, such as the Hantzsch synthesis, which involves the cyclization of α-haloketones with thioamides, are being re-evaluated through the lens of green chemistry. researchgate.net The development of one-pot synthesis procedures represents a significant step forward, improving efficiency by reducing the number of intermediate purification steps. researchgate.netclockss.org

Several green chemistry-based synthetic strategies are being explored for thiazole (B1198619) derivatives. researchgate.net These include:

Multi-component single-pot reactions: These reactions increase atom economy by combining multiple reactants in a single vessel to form the final product. researchgate.net

Recyclable green-based catalysts: The use of magnetically separable and reusable nanocatalysts or eco-friendly biopolymeric catalysts like chitosan-grafted-poly(vinylpyridine) can significantly reduce waste and cost. researchgate.net

Green solvents and solvent-free techniques: Replacing hazardous organic solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG), or eliminating solvents entirely, minimizes the environmental impact. researchgate.netresearchgate.net

Microwave-assisted synthesis: This technique can dramatically shorten reaction times and improve yields compared to conventional heating methods. researchgate.netresearchgate.net

These approaches aim to create more efficient and environmentally benign pathways to "this compound" and its analogues.

Table 1: Comparison of Synthesis Strategies for 2-Aminothiazole Derivatives

| Strategy | Key Advantages | Reference |

|---|---|---|

| One-Pot Synthesis | Increased efficiency, reduced waste, shorter reaction times. | researchgate.netclockss.org |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved energy efficiency. | researchgate.netresearchgate.net |

| Green Catalysts | Recyclability, reduced environmental impact, high stability. | researchgate.net |

| Solvent-Free Reactions | Minimized volatile organic compound (VOC) emissions, simplified workup. | researchgate.net |

Investigation of Novel Reactivity Patterns

Understanding the reactivity of "this compound" is fundamental to unlocking its potential in synthetic chemistry. The 2-aminothiazole core is a versatile scaffold, and research is ongoing to explore new transformations. researchgate.net For instance, the amino group can undergo various reactions, including acylation, to produce a diverse range of derivatives. researchgate.net

Recent studies have highlighted unusual reactivity, such as the decomposition and dimerization of certain 2-aminothiazole compounds in solvents like DMSO, leading to the formation of new, sometimes biologically active, products. nih.gov Investigating such solvent- and temperature-dependent transformations for "this compound" could reveal unexpected reaction pathways and novel molecular architectures. Furthermore, cascade reactions, where multiple bonds are formed in a single, sequential process, offer an efficient route to complex fused heterocyclic systems starting from simple 2-aminothiazole precursors. rsc.org Future research will likely focus on leveraging the unique electronic properties of the thiazole ring and the reactivity of the aminoketone functionality to develop novel synthetic methodologies.

Chemoinformatics and Data-Driven Discovery for Derivatives

Chemoinformatics and data-driven approaches are revolutionizing the discovery of new molecules. For derivatives of "this compound," these computational tools can accelerate the identification of compounds with specific, desirable properties. Machine learning models, for example, can be trained on existing datasets to predict the biological activity or physicochemical properties of novel, unsynthesized analogues. nih.gov This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful chemoinformatic technique that has been applied to 2-aminothiazole derivatives. excli.descielo.org.mx By correlating structural features of molecules with their biological activities, QSAR models can guide the rational design of more potent and selective compounds. excli.de For example, a 3D-QSAR study on 2-oxoquinoline arylaminothiazole derivatives identified key electrostatic and hydrophobic interactions crucial for their inhibitory activity, leading to the design of new, more potent inhibitors. scielo.org.mx Applying these data-driven methods to "this compound" would enable virtual screening of large compound libraries and the intelligent design of derivatives for various therapeutic targets.

Table 2: Chemoinformatic Approaches for Derivative Discovery

| Technique | Application | Key Outcome | Reference |

|---|---|---|---|

| Machine Learning | Predicting biological activity (e.g., ice recrystallization inhibition). | Accurate identification of potent small molecules from virtual libraries. | nih.gov |

| QSAR Modeling | Guiding rational drug design for antioxidant or anticancer agents. | Construction of predictive models to design derivatives with enhanced activity. | excli.descielo.org.mx |

| Molecular Docking | Simulating binding interactions with biological targets (e.g., tubulin). | Understanding key residues for binding and informing structural modifications. | scielo.org.mx |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthesis with flow chemistry and automated platforms offers a paradigm shift in the production of fine chemicals and pharmaceuticals. uc.pt Continuous flow synthesis, where reagents are pumped through a reactor in a continuous stream, provides numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. nih.govresearchgate.net

The synthesis of thiazoles and other heterocyclic compounds has been successfully demonstrated using flow chemistry. uc.ptnih.gov Multi-step sequences, such as the Hantzsch thiazole synthesis followed by subsequent transformations, can be performed sequentially in an automated fashion, allowing for the rapid generation of complex molecules without the need to isolate intermediates. nih.gov This approach is particularly well-suited for creating libraries of "this compound" derivatives for high-throughput screening. unimi.it By combining the precision of flow reactors with the intelligence of automated control systems, researchers can efficiently explore reaction conditions and build diverse molecular libraries, accelerating the discovery and development process. unimi.it

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.